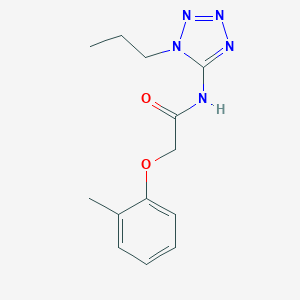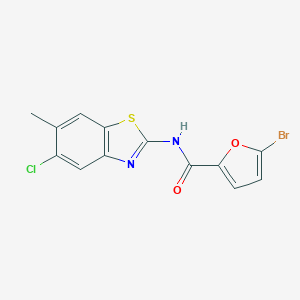![molecular formula C15H22N2O2 B283752 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide](/img/structure/B283752.png)
2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions by binding to specific domains on target proteins. 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide has been shown to disrupt the formation of protein complexes involved in various cellular processes, leading to downstream effects on cell signaling, gene expression, and metabolism.
Biochemical and Physiological Effects:
2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide has been shown to have a range of biochemical and physiological effects, depending on the specific target and context. In cancer cells, 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide has been shown to induce cell death by inhibiting the interaction between the oncoprotein MDM2 and the tumor suppressor p53. In bacterial cells, 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide has been shown to inhibit the activity of the enzyme dihydrofolate reductase, leading to the depletion of folate and subsequent growth inhibition.
実験室実験の利点と制限
2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide has several advantages for lab experiments, including its ease of synthesis, high purity, and versatility as a building block for the synthesis of novel compounds. However, 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide also has some limitations, such as its low solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide research, including the development of more potent and selective inhibitors of protein-protein interactions, the exploration of 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide-based materials for biomedical applications, and the investigation of the role of 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide in various biological processes. Additionally, further studies are needed to elucidate the mechanism of action of 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide and to evaluate its safety and efficacy in vivo.
合成法
2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide can be synthesized using a multi-step process, starting with the reaction of 4-chlorobenzaldehyde with morpholine to form 4-(morpholin-4-ylmethyl)benzaldehyde. The subsequent reaction of this intermediate with 2-methylpropanoyl chloride in the presence of triethylamine yields 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide. This synthesis method has been optimized to obtain high yields of 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide with good purity.
科学的研究の応用
2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide has been investigated as a potential inhibitor of protein-protein interactions involved in cancer and other diseases. 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide has also been explored as a building block for the synthesis of novel compounds with antimicrobial and anti-inflammatory properties.
In drug discovery, 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide has been used as a scaffold for the design of small molecules with improved pharmacological properties. 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide-based compounds have been shown to exhibit high selectivity and potency against specific targets, making them promising candidates for the development of new drugs.
In material science, 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide has been utilized as a precursor for the synthesis of functionalized polymers and nanoparticles with unique properties. 2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide-based materials have shown potential applications in drug delivery, imaging, and sensing.
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)15(18)16-14-5-3-13(4-6-14)11-17-7-9-19-10-8-17/h3-6,12H,7-11H2,1-2H3,(H,16,18) |
InChIキー |
UMHCAZPLHPEZMA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)CN2CCOCC2 |
正規SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)CN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283670.png)
![2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B283671.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B283674.png)
![5-bromo-N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B283675.png)




![2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283687.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283688.png)
![2-[4-(2,4-Dichlorobenzyloxy)-3-chloro-5-methoxybenzylamino]ethanol](/img/structure/B283692.png)
![2-({3-Chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283693.png)
![2-({3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol](/img/structure/B283694.png)
![2-({3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol](/img/structure/B283696.png)